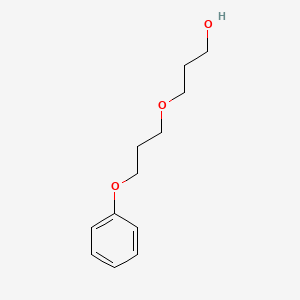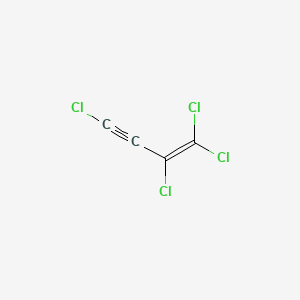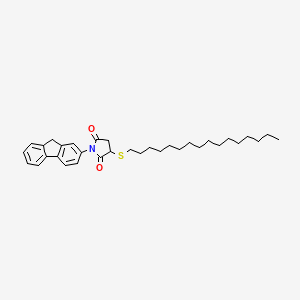
1-(9h-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorenyl group attached to the pyrrolidine ring, along with a hexadecylsulfanyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with a suitable halogenating agent, such as bromine, to form 2-bromofluorene.
Nucleophilic Substitution: The 2-bromofluorene is then subjected to a nucleophilic substitution reaction with a pyrrolidine derivative, such as pyrrolidine-2,5-dione, in the presence of a base like potassium carbonate. This step results in the formation of the fluorenyl-pyrrolidine intermediate.
Introduction of the Hexadecylsulfanyl Group: The final step involves the introduction of the hexadecylsulfanyl group. This can be achieved by reacting the fluorenyl-pyrrolidine intermediate with hexadecylthiol in the presence of a suitable catalyst, such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives, which may have different functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may allow for the modulation of biological activity and the targeting of specific molecular pathways.
Industry: In industrial applications, the compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The fluorenyl group may facilitate interactions with hydrophobic regions of proteins, while the hexadecylsulfanyl group can enhance membrane permeability.
Comparison with Similar Compounds
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
1-(9H-Fluoren-2-yl)pyrrolidine-2,5-dione: This compound lacks the hexadecylsulfanyl group, which may result in different chemical and biological properties.
3-(Hexadecylsulfanyl)pyrrolidine-2,5-dione: This compound lacks the fluorenyl group, which may affect its interactions with biological targets and its overall stability.
1-(9H-Fluoren-2-yl)-3-(methylsulfanyl)pyrrolidine-2,5-dione: This compound has a shorter alkyl chain in the sulfanyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the fluorenyl and hexadecylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5451-46-7 |
|---|---|
Molecular Formula |
C33H45NO2S |
Molecular Weight |
519.8 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)-3-hexadecylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37-31-25-32(35)34(33(31)36)28-20-21-30-27(24-28)23-26-18-15-16-19-29(26)30/h15-16,18-21,24,31H,2-14,17,22-23,25H2,1H3 |
InChI Key |
JHXDASCIBDLXBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


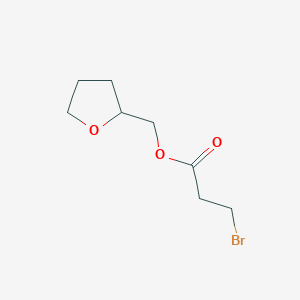
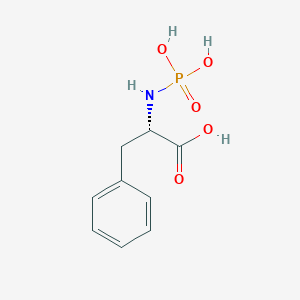
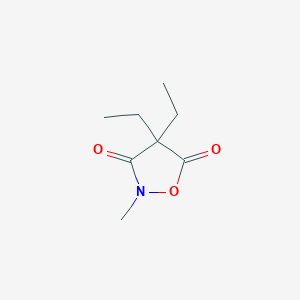
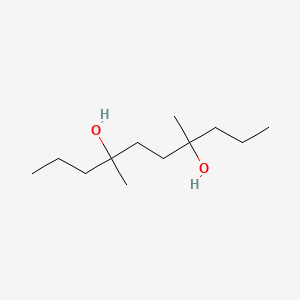
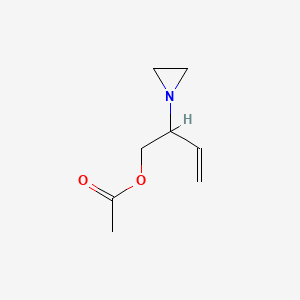
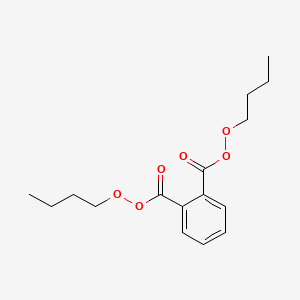

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
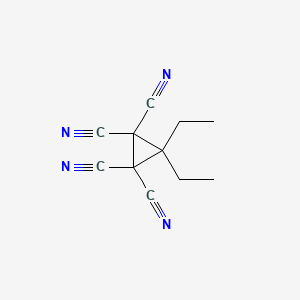
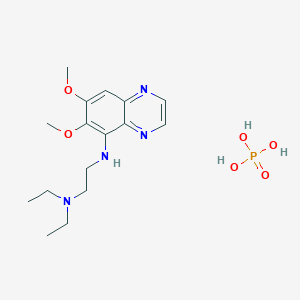
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
